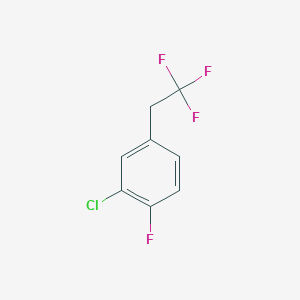

2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene

Description

2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with chlorine (Cl), fluorine (F), and a 2,2,2-trifluoroethyl (-CF₂CF₃) group. This compound belongs to a class of organofluorines, which are widely studied for their unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and bioavailability due to fluorine’s strong electronegativity and inductive effects .

Properties

IUPAC Name |

2-chloro-1-fluoro-4-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4/c9-6-3-5(1-2-7(6)10)4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGYTDWBVNWYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene can be achieved through several methods. One common approach involves the halogenation of a suitable precursor, such as 1-fluoro-4-(2,2,2-trifluoroethyl)-benzene, using chlorine gas in the presence of a catalyst like iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability and cost-effectiveness of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens in the presence of catalysts.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.

Oxidation and Reduction: Formation of various oxidized or reduced aromatic compounds.

Scientific Research Applications

2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene involves its interaction with molecular targets through various pathways. The presence of halogen atoms and the trifluoroethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes and chemical reactions, making the compound valuable in research and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene can be contextualized against related compounds with trifluoroethyl, chloro, and fluoro substituents. Below is a comparative analysis based on synthesis, properties, and applications:

Table 1: Comparative Analysis of Trifluoroethyl-Substituted Aromatic Compounds

Key Observations:

Synthetic Accessibility :

- Copper-catalyzed protocols () yield trifluoroethylarenes in moderate-to-high efficiency (46–81%), depending on substituent complexity. For example, steric hindrance in 2g reduces yield to 46%, whereas less hindered systems (e.g., 2i) achieve 81% .

- The absence of synthesis data for the target compound suggests opportunities for methodological adaptation from these precedents.

Physicochemical Properties: Lipophilicity: The trifluoroethyl group increases hydrophobicity compared to non-fluorinated analogs, enhancing membrane permeability—critical for agrochemicals (e.g., oxyfluorfen in ) and pharmaceuticals . Electron Effects: Chlorine and fluorine inductively withdraw electron density, stabilizing negative charges and altering reactivity. For instance, the nitro group in oxyfluorfen () further enhances electrophilicity for herbicidal activity .

Structural Diversity and Applications: Pharmaceutical Potential: Fluorine’s role in improving bioavailability and metabolic stability () positions the target compound as a candidate for drug intermediates, akin to 2f . Agrochemical Relevance: Analogues like oxyfluorfen () demonstrate the utility of chloro-fluoro-trifluoromethyl motifs in herbicides, suggesting similar applications for the target compound . Environmental Impact: Compounds like 5,5'-Bis-trifluoromethyl-2,2'-dichlorobiphenyl () highlight concerns about persistence and toxicity, necessitating environmental studies for the target molecule .

Crystallographic and Conformational Insights :

- While single-crystal data for the target compound are unavailable, structures like 2-Chloro-1-(3-fluorobenzyloxy)-4-nitro-benzene () reveal how substituent positioning (e.g., nitro groups) influences molecular packing and stability .

Biological Activity

2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This compound is characterized by the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological interactions.

- Molecular Formula: C₈H₅ClF₄

- Molecular Weight: 212.57 g/mol

- CAS Number: 1186194-79-5

- Physical State: Liquid at room temperature

- Purity: Typically ≥97% in commercial preparations.

Biological Activity

The biological activity of 2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene has been explored in various contexts, particularly in relation to its potential as a pesticide and in medicinal chemistry.

Pesticidal Activity

Recent studies have indicated that compounds with trifluoroethyl groups exhibit significant acaricidal properties. For instance, derivatives similar to 2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene have been shown to be effective against pests such as the two-spotted spider mite and the brown planthopper. The mechanism of action for these compounds often involves disruption of metabolic pathways critical for pest survival.

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| 2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene | Acaricidal | Two-spotted spider mite | |

| Methyl 2-((4-chloro-2-fluoro-6... | Acaricidal | Brown planthopper |

Case Study 1: Acaricidal Efficacy

In a controlled study assessing various fluorinated benzene derivatives for their acaricidal activity, 2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)-benzene was evaluated alongside several analogs. Results indicated that this compound exhibited a significant reduction in pest populations compared to untreated controls. The study emphasized the importance of trifluoromethyl groups in enhancing biological activity.

Case Study 2: Structural Analysis

A structural analysis using X-ray crystallography revealed insights into the molecular geometry and bond lengths associated with similar compounds containing trifluoromethyl groups. This information is crucial for understanding how structural features influence biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.